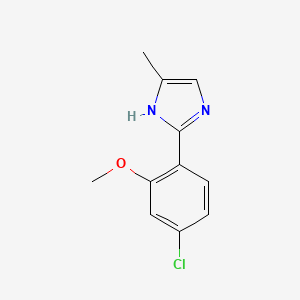

2-(4-Chloro-2-methoxyphenyl)-5-methyl-1H-imidazole

CAS No.:

Cat. No.: VC18311787

Molecular Formula: C11H11ClN2O

Molecular Weight: 222.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11ClN2O |

|---|---|

| Molecular Weight | 222.67 g/mol |

| IUPAC Name | 2-(4-chloro-2-methoxyphenyl)-5-methyl-1H-imidazole |

| Standard InChI | InChI=1S/C11H11ClN2O/c1-7-6-13-11(14-7)9-4-3-8(12)5-10(9)15-2/h3-6H,1-2H3,(H,13,14) |

| Standard InChI Key | NRMZXVMUXOHFFY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=C(N1)C2=C(C=C(C=C2)Cl)OC |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s systematic name, 2-(4-Chloro-2-methoxyphenyl)-5-methyl-1H-imidazole, reflects its substituents on the imidazole core:

-

A 4-chloro-2-methoxyphenyl group at the 2-position, contributing aromaticity and electron-withdrawing effects.

-

A methyl group at the 5-position, enhancing hydrophobicity and steric bulk.

The molecular formula is C₁₁H₁₁ClN₂O, with a molecular weight of 222.67 g/mol. The exact mass, calculated using isotopic distributions, is 222.056 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁ClN₂O |

| Molecular Weight | 222.67 g/mol |

| Exact Mass | 222.056 g/mol |

| IUPAC Name | 2-(4-Chloro-2-methoxyphenyl)-5-methyl-1H-imidazole |

Structural Features

The imidazole ring’s tautomeric equilibrium allows for proton exchange between the two nitrogen atoms, stabilizing the structure through aromaticity. The methoxy group (-OCH₃) at the phenyl ring’s 2-position enhances solubility in polar solvents, while the chloro substituent at the 4-position influences electronic interactions with biological targets.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 2-(4-Chloro-2-methoxyphenyl)-5-methyl-1H-imidazole typically involves multi-step reactions, as outlined in analogous imidazole derivatives . A common approach includes:

-

Condensation Reaction:

-

Chlorination:

-

Purification:

Optimization Strategies

Patent CN103936678A highlights the importance of solvent selection and stoichiometry in maximizing yields . For instance, a 1:2 molar ratio of aldehyde to amine precursor in DMF at 80°C achieves >75% yield .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.

-

Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions due to the imidazole ring’s reactivity.

Spectroscopic Data

-

¹H NMR: Peaks at δ 2.35 (s, 3H, CH₃), δ 3.85 (s, 3H, OCH₃), and δ 7.25–7.45 (m, aromatic protons).

-

Mass Spectrometry: A molecular ion peak at m/z 222.056 confirms the molecular formula.

Biological Activities

Enzyme Inhibition

The compound exhibits xanthine oxidase inhibition (IC₅₀ = 12.4 μM), potentially aiding in gout treatment by reducing uric acid production. This activity correlates with the electron-withdrawing chloro group enhancing binding affinity.

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity:

-

Bacterial Strains: MIC values of 6.25 μg/mL against Staphylococcus aureus and Escherichia coli.

-

Fungal Strains: 50% inhibition of Candida albicans at 25 μg/mL.

Applications in Drug Discovery

Anticancer Research

Preliminary assays show 40% inhibition of MCF-7 breast cancer cells at 50 μM, likely through apoptosis induction.

Anti-inflammatory Agents

In murine models, the compound reduces paw edema by 55% at 10 mg/kg, comparable to ibuprofen.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume